
3,6-Di(1H-imidazol-1-yl)-9H-carbazole
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Overview
Description
3,6-Di(1H-imidazol-1-yl)-9H-carbazole is a carbazole derivative functionalized with imidazole groups at the 3,6-positions of the carbazole core. This compound exhibits a planar π-conjugated system, enabling applications in coordination chemistry, catalysis, and materials science . Synthesized via nucleophilic substitution of 3,6-dibromo-9H-carbazole with imidazole under basic conditions, it achieves a yield of 75% and forms stable crystals with intermolecular N–H⋯N hydrogen bonds . Its coordination with transition metals (Ni²⁺, Cu²⁺) and polyoxometalates (POMs) produces hybrid materials with electrochemical sensing capabilities for bromate (BrO₃⁻) and catalytic activity for thioether oxidation . Antibacterial studies reveal efficacy against Bacillus subtilis (MIC = 16 mg/mL) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole typically involves the reaction of carbazole with imidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where carbazole is reacted with imidazole in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Di(1H-imidazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Optoelectronic Devices
3,6-Di(1H-imidazol-1-yl)-9H-carbazole has been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient charge transport properties. The compound's ability to facilitate hole transport makes it an ideal candidate for enhancing the performance of OLEDs .
Table 1: Performance Metrics of this compound in OLEDs
Parameter | Value |
---|---|
Hole Mobility | High |
Emission Spectrum | Blue to Green |
Device Efficiency | > 20% |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have demonstrated its efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (hormone receptor-positive breast cancer). The compound's mechanism involves inhibiting cell migration and proliferation through modulation of actin dynamics .
Table 2: Anticancer Activity of Derivatives
Compound | Cell Line | GI50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 4.7 |
Compound B | MCF-7 | 8 |
Compound C | MDA-MB-231 | 18 |
Catalysis and Electrocatalysis
The compound has been utilized as a ligand in the synthesis of inorganic-organic hybrid materials, particularly polyoxometalates. These hybrids have shown potential as catalysts in various chemical reactions, including oxidation processes and energy conversion applications . The ability to form stable complexes enhances their catalytic efficiency.
Table 3: Catalytic Applications of Hybrid Materials
Reaction Type | Catalyst Used | Efficiency |
---|---|---|
Oxidation | Ni Complex with Carbazole | > 85% |
Energy Conversion | Hybrid Polyoxometalates | High Yield |
In addition to its anticancer properties, compounds derived from this compound have demonstrated antibacterial and antiviral activities. Studies indicate that these compounds can inhibit the growth of various pathogens and may serve as lead compounds for developing new antimicrobial agents .
Table 4: Biological Activity Overview
Activity Type | Target Organism | Effectiveness |
---|---|---|
Antibacterial | Escherichia coli | Moderate |
Antiviral | Coxsackie B4 Virus | Significant |
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of several derivatives of this compound against breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also reduced migration capabilities significantly. This suggests potential for therapeutic development targeting metastatic breast cancer .
Case Study 2: Synthesis of Hybrid Catalysts
Research focused on synthesizing hybrid materials using this compound as a ligand showed promising results in catalyzing oxidation reactions with high efficiency. The study highlighted the stability and reusability of these catalysts in industrial applications .
Mechanism of Action
The mechanism of action of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of various biochemical processes. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent proteins .
Comparison with Similar Compounds
Structural and Functional Modifications
Substituent Effects at the N9 Position
- 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole (): The ethyl group at N9 increases steric bulk, resulting in twisted imidazole rings (dihedral angles: 55.8° and 43.7° vs. planar carbazole core). Crystal packing is stabilized by weak C–H⋯N and C–H⋯π interactions, contrasting with the N–H⋯N hydrogen bonds in the non-ethylated parent compound .
Variations in 3,6-Substituents
3,6-Di(2-furyl)-9H-carbazole and 3,6-Di(2-thienyl)-9H-carbazole ():
- Replacing imidazole with furyl or thienyl groups alters electronic properties. Furan and thiophene are electron-rich, enhancing charge transport in organic electronics.
- Antiproliferative Activity: Both derivatives show moderate activity, with thienyl groups exhibiting slightly higher efficacy than furyl in cancer cell models .
- Unlike the imidazole-functionalized carbazole, these compounds lack metal-coordination sites, limiting their use in hybrid materials .
- 3-(5-(1H-Imidazol-1-yl)pent-1-en-1-yl)-9-ethyl-9H-carbazole (): A pentenyl chain links the imidazole to the carbazole, introducing conformational flexibility. DFT calculations confirm alignment between experimental and theoretical IR/NMR parameters.
Multi-Imidazole Derivatives
- No catalytic or biological data are available, but structural analogs suggest utility in designing porous coordination polymers .
Crystallographic and Electronic Properties
- Comparison : Ethylation at N9 disrupts planarity, reducing electronic conjugation, whereas the parent compound’s rigidity supports charge transport in electrochemical applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,6-Di(1H-imidazol-1-yl)-9H-carbazole, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Ullmann coupling using CuI as a catalyst, 1,10-phenanthroline as a ligand, and DMF as the solvent. Key steps include heating 3,6-diiodo-9-ethylcarbazole with excess imidazole at 413 K for 48 hours under nitrogen. Post-reaction purification involves extraction with dichlorethanol and recrystallization from ethyl acetate, yielding ~70% .
- Critical Parameters : Catalyst loading (CuI: 1.40 mmol), stoichiometric excess of imidazole (54.00 mmol), and prolonged heating are critical for high conversion. Crown ether additives (e.g., 18-crown-6) enhance solubility of ionic intermediates .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?
- Methodology : Single-crystal X-ray diffraction (Bruker SMART APEX CCD detector, MoKα radiation) reveals a triclinic system (space group P1) with torsional angles of 55.8° and 43.7° between imidazole and carbazole planes. Weak C–H···N hydrogen bonds (2.85–3.64 Å) and π-π stacking (interplanar distance: 3.64 Å) stabilize the lattice .
- Refinement : SHELXL-2018/3 refines the structure to R1 = 0.040 and wR2 = 0.120, with hydrogen atoms constrained using riding models .
Q. What spectroscopic techniques validate the electronic properties of this compound for optoelectronic applications?
- Methodology : UV-Vis and fluorescence spectra (in DMF) show absorption maxima at 320 nm (π→π* transition) and emission at 420 nm, indicating charge-transfer character. Cyclic voltammetry reveals reversible oxidation at +1.2 V (vs. Ag/AgCl), suggesting hole-transport potential for OLEDs .
Advanced Research Questions
Q. How does this compound act as a ligand in polyoxometalate (POM) complexes, and what structural factors dictate catalytic performance?
- Methodology : Hydrothermal synthesis with Ni²⁺/Cu²⁺ and POM anions (e.g., [Mo₂O₇]²⁻) yields 2D frameworks (e.g., [NiL₂(Mo₂O₇)]). The carbazole-imidazole ligand’s rigidity and N-donor sites enable chelation, while POM anions enhance redox activity. Electrochemical sensing of BrO₃⁻ achieves a detection limit of 0.1 µM .
- Structure-Activity : Larger POM clusters (e.g., [β-Mo₈O₂₆]⁴⁻) increase catalytic surface area, improving thioether oxidation efficiency (TOF: 120 h⁻¹) .
Q. What computational methods explain the compound’s antimicrobial activity, and how do docking studies inform target interactions?
- Methodology : DFT/B3LYP/6-311++G(d,p) calculations optimize geometry and predict HOMO-LUMO gaps (~3.2 eV), correlating with redox activity. Molecular docking (AutoDock Vina) identifies strong binding to Staphylococcus aureus tyrosyl-tRNA synthetase (ΔG = −11.18 kcal/mol, Ki = 6.37 nM) via imidazole–active site hydrogen bonds .
- Validation : Experimental MIC values (78.12 µg/mL against Bacillus subtilis) align with computational predictions .
Q. How can discrepancies in reported crystallographic parameters (e.g., torsional angles) be resolved?
- Methodology : Cross-validate data using multiple refinement software (SHELXL vs. OLEX2) and apply Hirshfeld surface analysis to quantify intermolecular interactions. For example, C–H···N bond lengths in (2.85 Å) vs. (3.01 Å) may arise from temperature-dependent lattice contractions (293 K vs. 100 K datasets) .
Q. Methodological Considerations
- Data Reproducibility : Replicate syntheses under inert atmospheres to prevent CuI oxidation, which lowers catalytic efficiency .
- Advanced Characterization : Pair X-ray diffraction with powder XRD to assess phase purity and thermal gravimetric analysis (TGA) to evaluate framework stability (e.g., POM complexes stable up to 240°C) .
- Conflict Resolution : For contradictory bioactivity results (e.g., MIC variability), standardize assay protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .
Properties
Molecular Formula |
C18H13N5 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3,6-di(imidazol-1-yl)-9H-carbazole |
InChI |
InChI=1S/C18H13N5/c1-3-17-15(9-13(1)22-7-5-19-11-22)16-10-14(2-4-18(16)21-17)23-8-6-20-12-23/h1-12,21H |
InChI Key |
RSGGTJJUKSZJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C=CN=C3)C4=C(N2)C=CC(=C4)N5C=CN=C5 |
Origin of Product |
United States |
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